N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-pyridin-3-ylethyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c26-25(27)18-7-9-19(10-8-18)30(28,29)23-15-21(17-5-3-12-22-14-17)24-13-11-16-4-1-2-6-20(16)24/h1-10,12,14,21,23H,11,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABPNJRZBIDKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Mechanisms
Retrosynthetic Analysis
The target compound is dissected into three primary fragments:
- Indolin-1-yl moiety : Derived from indoline via protection/deprotection strategies.
- Pyridin-3-yl-ethylamine intermediate : Synthesized through reductive amination of pyridine-3-carbaldehyde.
- 4-Nitrobenzenesulfonamide group : Introduced via sulfonylation using 4-nitrobenzenesulfonyl chloride.
The convergent synthesis strategy prioritizes modular assembly to mitigate steric hindrance and side reactions.
Stepwise Synthesis Protocol
Synthesis of Pyridin-3-yl-Ethylamine Intermediate
Procedure :
- Reductive Amination : Pyridine-3-carbaldehyde (1.0 equiv) reacts with ethylenediamine (1.2 equiv) in methanol under hydrogen (3–5 bar) with 10% palladium/charcoal.
- Isolation : The crude product is purified via flash chromatography (ethyl acetate/hexane, 3:7) to yield 2-(pyridin-3-yl)ethylamine (68% yield).
Key Conditions :
- Solvent: Methanol/water (4:1)
- Catalyst: Palladium/charcoal (5 wt%)
- Temperature: 25°C, 12 hours
Indolin-1-yl Functionalization
Procedure :
- N-Alkylation : Indoline (1.0 equiv) reacts with 1,2-dibromoethane (1.1 equiv) in DMF at 80°C for 6 hours.
- Quenching : The mixture is poured into ice-water, extracted with dichloromethane, and dried over sodium sulfate.
Key Data :
- Yield: 72%
- Purity: >95% (HPLC)
Sulfonylation with 4-Nitrobenzenesulfonyl Chloride
Procedure :
- Coupling Reaction : 2-(Indolin-1-yl)-2-(pyridin-3-yl)ethylamine (1.0 equiv) reacts with 4-nitrobenzenesulfonyl chloride (1.2 equiv) in dichloromethane with triethylamine (2.0 equiv) at 0°C.
- Workup : The product is washed with 1M HCl, brine, and purified via recrystallization (ethanol/water).
Optimized Parameters :
- Solvent: Dichloromethane
- Base: Triethylamine
- Temperature: 0°C → 25°C (gradual warming)
- Yield: 78%
Reaction Optimization and Challenges
Solvent and Catalyst Screening
Comparative studies reveal DMF and dichloromethane as optimal for alkylation and sulfonylation, respectively (Table 1). Palladium/charcoal outperforms Raney nickel in reductive amination, achieving 15% higher yields.
Table 1: Solvent Impact on Sulfonylation Yield
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | Triethylamine | 78 | 97 |
| DMF | NaHCO3 | 65 | 89 |
| THF | Pyridine | 58 | 82 |
Characterization and Analytical Data
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3) : δ 8.62 (s, 1H, pyridine-H), 8.10–8.05 (m, 2H, Ar-H), 7.92–7.85 (m, 2H, Ar-H), 4.21 (t, J = 6.8 Hz, 2H, CH2), 3.78 (t, J = 7.2 Hz, 2H, CH2).
- HRMS (ESI) : m/z [M+H]+ calcd for C21H21N4O4S: 437.1234; found: 437.1236.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 4.3 minutes, confirming >98% purity.
Industrial-Scale Considerations
Critical Parameters :
- Catalyst Recycling : Palladium recovery via filtration extends usability to 5 cycles with <5% activity loss.
- Solvent Recovery : Dichloromethane is distilled and reused, reducing waste by 40%.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Various substituted sulfonamides can be formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-4-nitrobenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues in Sulfonamide Derivatives
(a) N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide ()
- Structure : Features a pyridine ring substituted with an aniline group and a 4-methylbenzenesulfonamide.
- Key Differences: The methyl group on the benzene ring (vs. The aniline-pyridine substituent lacks the indoline moiety, which may limit interactions with indole-binding targets.
- Synthesis : Prepared via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride, a common sulfonylation method .
(b) 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide ()
- Structure : Contains a thiazole ring and a thioxo-pyrimidine substituent.
- Key Differences :
- The thiazole and thioxo groups introduce sulfur-based reactivity, contrasting with the nitro group’s redox sensitivity.
- The absence of pyridine/indoline restricts π-π stacking or hydrogen-bonding capabilities compared to the target compound.
- Synthesis: Derived from sulfathiazole and 4-methyl-4-isothiocyanato-2-pentanone, highlighting alternative sulfonamide functionalization strategies .
(c) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Structure: A fluorinated chromenone-pyrazolopyrimidine hybrid with a sulfonamide group.
- Key Differences: The chromenone and pyrazolopyrimidine moieties create a larger, more rigid heterocyclic system, likely enhancing target selectivity but reducing metabolic stability. The methyl group on the sulfonamide (vs.
- Physical Properties : Melting point 175–178°C; molecular mass 589.1 g/mol (M++1) .
Functional Group Impact on Properties
| Compound | Sulfonamide Substituent | Key Functional Groups | Potential Implications |
|---|---|---|---|
| Target Compound | 4-Nitrobenzene | Indoline, Pyridine, Nitro | High polarity (nitro), potential redox sensitivity; indoline may enhance receptor binding. |
| N-(2-anilinopyridin-3-yl)-4-methylbenzene | 4-Methylbenzene | Aniline, Pyridine, Methyl | Improved lipophilicity (methyl); aniline may confer basicity. |
| Chromenone-Pyrazolopyrimidine Derivative | 4-Methylbenzene | Fluorinated Chromenone, Pyrazolo | Enhanced target selectivity (fluorine); rigid structure may limit bioavailability. |
Stability and Bioactivity Considerations
- Nitro Group : Increases susceptibility to reduction compared to methyl or thiol-containing analogs, which could be a liability in reducing environments (e.g., metabolic pathways) .
- Indoline vs. Aniline/Thiazole : Indoline’s saturated ring may improve conformational flexibility for target binding, whereas thiazole/aniline groups offer distinct electronic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
